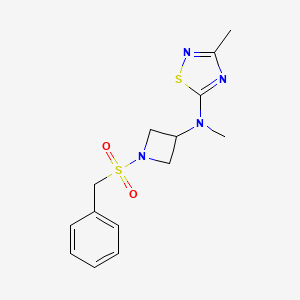

![molecular formula C17H15FN4 B6457963 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline CAS No. 2548991-01-9](/img/structure/B6457963.png)

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline” is a complex organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Aplicaciones Científicas De Investigación

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline has been studied extensively due to its potential applications in the scientific research and pharmaceutical industries. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for further research. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer activities. This compound has also been studied for its potential to inhibit the growth of various types of cancer cells. Additionally, this compound has been studied for its potential to induce apoptosis in cancer cells.

Mecanismo De Acción

Target of Action

The primary target of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline is Casein Kinase 1 (CK1) . CK1 is a serine/threonine-selective protein kinase that plays a key role in various cellular processes such as DNA repair, cell cycle progression, and circadian rhythm regulation .

Mode of Action

This compound interacts with CK1 by binding to its active site, thereby inhibiting its kinase activity . This results in the disruption of CK1-mediated cellular processes, leading to potential therapeutic effects .

Biochemical Pathways

The inhibition of CK1 by this compound affects several biochemical pathways. For instance, it can disrupt the Wnt signaling pathway, which is often dysregulated in cancer . By inhibiting CK1, the compound may prevent the aberrant activation of this pathway, potentially exerting anti-cancer effects .

Pharmacokinetics

The pyrrolidine ring enhances the compound’s three-dimensional coverage and stereochemistry, which can influence its absorption and distribution . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on CK1 . By inhibiting CK1, the compound can disrupt various cellular processes regulated by this kinase, potentially leading to therapeutic effects in conditions where CK1 is dysregulated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the cellular environment, including the presence of other proteins and the pH of the cellular compartments . Additionally, external factors such as temperature and light exposure could potentially affect the compound’s stability .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline has several advantages and limitations when used in lab experiments. One of the main advantages of this compound is its ability to bind to various targets within the cells, allowing for a wide range of biological activities to be studied. Additionally, this compound is relatively easy to synthesize and is relatively stable, making it suitable for use in lab experiments. However, this compound is also limited by its low solubility in water, making it difficult to use in aqueous solutions.

Direcciones Futuras

There are a number of potential future directions for 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline research. One potential direction is the development of novel this compound derivatives with improved solubility and increased potency. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify additional targets that this compound may bind to. Furthermore, research could be conducted to investigate the potential of this compound to be used as a therapeutic agent for the treatment of various diseases. Finally, research could be conducted to investigate the potential of this compound to be used in combination with other drugs to increase their effectiveness.

Métodos De Síntesis

The synthesis of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline has been achieved through a variety of methods. One of the most common methods involves the reaction of 3-chloropyridine and 2-chloropyrrolidine in the presence of a palladium catalyst to form a quinazoline intermediate. The intermediate is then reacted with a 6-fluorobenzene derivative to yield this compound. Another method involves the reaction of 2-chloropyrrolidine and a 6-fluoro-2-aminobenzene derivative in the presence of a palladium catalyst to form the quinazoline intermediate, which is then reacted with 3-chloropyridine to yield this compound.

Propiedades

IUPAC Name |

6-fluoro-4-(3-pyridin-2-ylpyrrolidin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4/c18-13-4-5-16-14(9-13)17(21-11-20-16)22-8-6-12(10-22)15-3-1-2-7-19-15/h1-5,7,9,11-12H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPHRPYSXYEHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride](/img/structure/B6457886.png)

![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide](/img/structure/B6457894.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6457902.png)

![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine](/img/structure/B6457919.png)

![N-methyl-1-phenyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B6457940.png)

![2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6457944.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457948.png)

![6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine](/img/structure/B6457954.png)

![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457962.png)

![2-[3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyrimidine-4-carbonitrile](/img/structure/B6457968.png)

![2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B6457970.png)

![5-chloro-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B6457978.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-methyl-1-phenylmethanesulfonylazetidin-3-amine](/img/structure/B6457979.png)